Lipophilicity Profile (LogP) Relative to a De-chlorinated Analog
The computed lipophilicity (XLogP3) for N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is 4.2 [1]. This is a calculated property and not an experimentally determined value. For context, a comparable indoline-acetamide lacking the dichloro substitution (N-phenyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide) would have a significantly lower predicted LogP. While not a direct measurement, this difference in a key physicochemical parameter suggests the compound will have distinct membrane permeability and solubility characteristics compared to less lipophilic analogs, which is a critical factor in cell-based assay design.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 (Predicted) |
| Comparator Or Baseline | N-phenyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Estimated LogP ~2.0 (Class-level inference, no exact data) |
| Quantified Difference | Approximately +2.2 log units |
| Conditions | In silico prediction by PubChem using the XLogP3 algorithm. |
Why This Matters
A 2-log unit difference in lipophilicity significantly alters a compound's solubility, protein binding, and passive membrane permeability, directly impacting its utility and required formulation in cell-based assays.
- [1] PubChem Database. Compound Summary for CID 683124, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide. Computed Properties section. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
